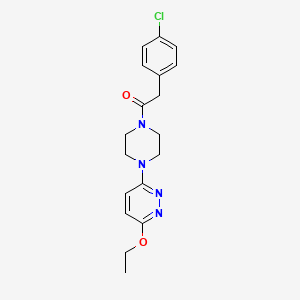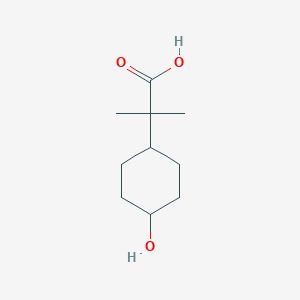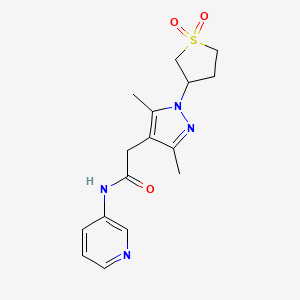![molecular formula C10H27BrSi3 B2978636 [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane CAS No. 29955-17-7](/img/structure/B2978636.png)
[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .Wissenschaftliche Forschungsanwendungen
Reactivity and Elimination Mechanisms
Bis(trimethylsilyl) mercury and bis(trimethylgermyl) mercury react with organic 1,2-dibromo compounds to produce alkenes through a stereospecific cis elimination, suggesting a one-stage molecular mechanism (Bennett et al., 1971). This reactivity showcases the potential of such compounds in selective organic transformations.
Synthesis of Organosilicon Compounds
The synthesis of organosilicon compounds, such as (Trimethylsilyl)vinyllithium, demonstrates the efficiency of using bromovinyl trimethylsilane with lithium to produce high yields of lithium reagents, highlighting a significant conversion rate and application in the preparation of diverse organosilicon compounds (Husk & Velitchko, 1973).
Lewis Acid-Catalyzed Allylation Reactions
3,3-Bis(trimethylsilyl)-2-methyl-1-propene is used in Lewis acid-catalyzed allylation reactions, demonstrating versatility in producing ene reactions with aldehydes and exclusive yield of E-trisubstituted alkenylsilanes, indicating the compound's utility in fine-tuning reaction outcomes (Williams, Morales-Ramos, & Williams, 2006).
Regioselective Halodesilylation
Regioselective halodesilylation of (trimethylsilyl)-1-methylpyrazoles showcases the ability to precisely target and modify specific positions within molecules, a crucial aspect in the synthesis of complex organic structures and potential pharmaceuticals (Effenberger & Krebs, 1984).
Synthesis of α-Bromovinylsilanes
Bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to form α-bromovinyltrimethylsilanes, showcasing a method to generate compounds useful in further synthetic applications, such as the synthesis of oxiranes and the preparation of α-bromovinylsilanes via reaction with trimethylchlorosilane (Seyferth, Lefferts, & Lambert, 1977).
Synthesis of Functionalized Benzenes
Efficient high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes demonstrate the compounds' role as key starting materials in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, highlighting their importance in materials science and catalysis (Reus et al., 2012).
Wirkmechanismus
Target of Action
The primary target of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is glycerol . Glycerol is a relevant by-product in biodiesel production and is an interesting raw material for obtaining products of high added value .
Mode of Action
Bromo-bis(trimethylsilyl)methyl-trimethylsilane acts as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin in very good yields .
Biochemical Pathways
The bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin is an important process for the importance of these bromoderivatives widely applied as fine chemicals in organic syntheses . In particular, α,γ-dibromohydrin could be oxidized to 1,3-dibromoacetone which is a versatile building block for several compounds important as drugs, antibacterials or inhibitors .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its chemical structure and the presence of the trimethylsilyl groups .
Result of Action
The result of the action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is the production of bromohydrins from glycerol . These bromohydrins are useful intermediates in the production of fine chemicals .
Action Environment
The action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is influenced by the reaction conditions . For example, depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin
Safety and Hazards
Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .
Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .
Eigenschaften
IUPAC Name |
[bromo-bis(trimethylsilyl)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHRVIXVYWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27BrSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)
![(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978559.png)
![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)


![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)
![3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2978568.png)



![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)